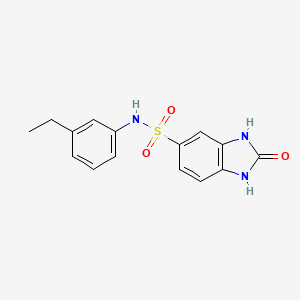![molecular formula C15H22N2O2S B5774679 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CX-5461, is a small molecule drug that has been developed as a potential anticancer agent. It was first discovered in 2009 by researchers at the Queensland Institute of Medical Research in Australia. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
作用機序
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide works by inhibiting the activity of RNA polymerase I, a key enzyme involved in the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis, which in turn activates the DNA damage response pathway. The activation of this pathway ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the fact that cancer cells are more dependent on ribosome biogenesis for their survival than normal cells. In addition, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce DNA damage response pathways, leading to the activation of apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its selective toxicity towards cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its potential toxicity towards normal cells, which may limit its use in certain clinical settings.
将来の方向性
There are several potential future directions for the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide as an anticancer agent. One area of research is the identification of biomarkers that can predict the response of cancer cells to the drug. Another area of research is the development of combination therapies that can enhance the efficacy of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. Finally, there is also interest in the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide analogues that can improve the drug's pharmacokinetic properties and reduce its potential toxicity towards normal cells.
In conclusion, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a promising anticancer drug that has shown selective toxicity towards cancer cells in preclinical studies. Although there are limitations to its use, the drug has several potential future directions for development as an effective anticancer agent.
合成法
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The process starts with the reaction of cyclohexylamine and ethyl 2-bromoacetate to form N-cyclohexyl-ethyl 2-bromoacetamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide.
科学的研究の応用
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to selectively target cancer cells by inhibiting the activity of RNA polymerase I, an enzyme that is essential for the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cancer cell death. The drug has been tested in various preclinical models of cancer, including breast, ovarian, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.
特性
IUPAC Name |
2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-3-11-9(2)20-15(12(11)13(16)18)17-14(19)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBAVQIZCUHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B5774597.png)

![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 2-chlorobenzenecarbothioate](/img/structure/B5774613.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5774620.png)
![2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774631.png)
![1-[2-(2-fluorophenoxy)ethyl]piperidine](/img/structure/B5774637.png)
![1-methyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5774642.png)

![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5774659.png)

![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)
